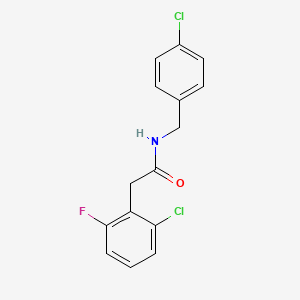
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
描述
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to cystic fibrosis.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 is a selective inhibitor of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein. It works by binding to a specific site on the protein, which prevents it from functioning normally. This leads to an increase in the concentration of salt and water in the cells, which can have various effects depending on the organ or tissue being studied.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in various organs and tissues. For example, in the respiratory system, it can lead to an increase in mucus production and a decrease in ciliary beat frequency, which can impair the clearance of mucus from the airways. In the digestive system, it can lead to a decrease in the secretion of digestive enzymes and an increase in the viscosity of the intestinal contents, which can impair digestion and absorption of nutrients.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has several advantages for lab experiments related to cystic fibrosis research. It is a highly selective inhibitor of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein, which makes it useful for studying the effects of specific mutations in the protein. It is also relatively easy to synthesize in large quantities, which makes it cost-effective for use in experiments.
However, there are also some limitations to using 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 in lab experiments. For example, it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research related to 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172. One area of focus is on developing more selective inhibitors of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein that have fewer off-target effects. Another area of focus is on studying the effects of 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 in different organs and tissues to better understand the pathophysiology of cystic fibrosis. Additionally, there is ongoing research on using 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 as a tool for developing new treatments for cystic fibrosis, such as gene therapy and small molecule drugs.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 has been extensively studied for its potential applications in research related to cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide) gene, which codes for a protein that regulates the movement of salt and water in and out of cells.
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide inhibitor-172 works by blocking the activity of the 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide protein, which leads to an increase in the concentration of salt and water in the cells. This can be useful in studying the effects of cystic fibrosis on various organs and tissues, as well as in developing new treatments for the disease.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2OS/c1-3-10-9(2)22-16(12(10)8-19)20-15(21)7-11-13(17)5-4-6-14(11)18/h4-6H,3,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUQVIWZXIJDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-tert-butylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B4264552.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264569.png)
![3-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)
![2-(4-chloro-3-methylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4264578.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4264615.png)
![2-(3-butoxyphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4264622.png)
![1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264627.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264643.png)

![methyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264651.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)